N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are important heterocyclic compounds that play a crucial role in various biological processes and have significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2,4-diethoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
- N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzoic acid
- N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzylamine
Uniqueness
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFCJBQUTLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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